molecular formula C9H8Cl2N4 B13596576 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B13596576
M. Wt: 243.09 g/mol
InChI Key: IBSDLVABUGYIGR-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a versatile and high-value chemical intermediate designed for advanced research and development, particularly in the field of medicinal chemistry. Its structure incorporates a dichloropyrimidine core, a recognized privileged scaffold in drug discovery, which is functionally fused with a 3,5-dimethylpyrazole moiety . The presence of the two chlorine atoms on the pyrimidine ring makes it an excellent electrophile for nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce a variety of amines and other nucleophiles to create diverse chemical libraries . This enables the rapid exploration of structure-activity relationships (SAR) in the development of novel bioactive molecules. The 3,5-dimethylpyrazole segment is a significant pharmacophore, as derivatives containing this subunit have demonstrated a range of promising biological activities in scientific studies, including antibacterial and anticancer properties . This compound is therefore a critical building block for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of significant interest in targeted cancer therapy as potent protein kinase inhibitors (PKIs) . By serving as a precursor in these syntheses, this reagent provides researchers with a strategic entry point for developing potential inhibitors of kinases like CK2, EGFR, and B-Raf, which are key regulators in cellular signaling pathways and important targets in oncology . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H8Cl2N4

Molecular Weight

243.09 g/mol

IUPAC Name

4,5-dichloro-2-(3,5-dimethylpyrazol-1-yl)pyrimidine

InChI

InChI=1S/C9H8Cl2N4/c1-5-3-6(2)15(14-5)9-12-4-7(10)8(11)13-9/h3-4H,1-2H3

InChI Key

IBSDLVABUGYIGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C(=N2)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution of 4,5-Dichloropyrimidine with 3,5-Dimethyl-1H-pyrazole

The most straightforward and commonly employed synthetic route involves the nucleophilic aromatic substitution (S_NAr) of 4,5-dichloropyrimidine with 3,5-dimethyl-1H-pyrazole . This reaction typically proceeds in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base to deprotonate the pyrazole and enhance nucleophilicity.

Key reaction conditions:

  • Reactants: 4,5-dichloropyrimidine and 3,5-dimethyl-1H-pyrazole
  • Solvent: DMF or DMSO
  • Base: Potassium carbonate or sodium hydride
  • Temperature: Elevated temperatures (80–120 °C)
  • Reaction time: Several hours (typically 4–12 h)

Reaction pathway:

The pyrazole nitrogen attacks the electrophilic carbon at the 2-position of the pyrimidine ring, displacing one chlorine atom and forming the desired 2-substituted product while retaining the chlorines at positions 4 and 5.

Yields: Reported yields for this reaction range from 70% to 90%, depending on the reaction scale and purification methods.

Use of Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the nucleophilic substitution reactions involving pyrimidine derivatives and pyrazoles. This method offers reduced reaction times and often improved yields.

Typical conditions:

  • Microwave reactor temperature: 80–100 °C
  • Reaction time: 30 minutes to 2 hours
  • Base: Cesium carbonate or potassium carbonate
  • Solvent: Polar aprotic solvents like DMF or DMSO

Microwave-assisted heating enhances the nucleophilicity of the pyrazole and the electrophilicity of the pyrimidine ring, promoting efficient substitution at the 2-position.

Chlorination Selectivity and Reaction Control

Selective chlorination of pyrimidine intermediates is critical to obtain the 4,5-dichloro substitution pattern. Phosphorus oxychloride is the reagent of choice, and reaction conditions such as temperature and time are optimized to avoid over-chlorination or side reactions.

Table 1: Chlorination Reaction Parameters

Parameter Typical Conditions Notes
Chlorinating agent Phosphorus oxychloride (POCl_3) Commonly used for pyrimidine chlorination
Catalyst Dimethylformamide (DMF) Catalyzes chlorination
Temperature 80–110 °C Controlled to avoid decomposition
Reaction time 3–6 hours Monitored for selective dichlorination
Yield 60–75% Dependent on purity of starting materials

Summary of Reported Synthetic Routes

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Direct nucleophilic substitution 4,5-dichloropyrimidine + 3,5-dimethyl-1H-pyrazole DMF/DMSO, K2CO3, 80–120 °C, 4–12 h 70–90 Simple, direct, high yield Requires pure starting materials
Multi-step synthesis with chlorination Pyrimidinone intermediates POCl_3, DMF, reflux; then substitution 60–85 Greater control over substitution More steps, longer synthesis time
Microwave-assisted substitution 2,4-dichloropyrimidine + pyrazole Microwave, Cs2CO3, 80–100 °C, 30 min–2 h 75–90 Faster reaction, improved yields Requires microwave reactor

Research Findings and Analytical Data

  • NMR Characterization: The product typically shows characteristic signals for the pyrazole methyl groups (singlets around δ 2.0 ppm) and aromatic pyrimidine protons (singlets or doublets in the δ 7.5–9.0 ppm range) in ^1H-NMR spectra.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine confirm product identity.
  • Purity: Chromatographic purification (silica gel column chromatography) is standard to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions would depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminopyrimidine derivative.

Scientific Research Applications

4,5-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool in studying enzyme interactions and cellular pathways due to its unique structure.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The chlorine atoms and pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets would depend on the specific application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Pyrimidine-Based Derivatives

  • 4,5-Dichloro-2-(trichloromethyl)pyrimidine (CAS RN: Not specified) Differs by replacing the pyrazole group with a trichloromethyl (-CCl₃) substituent. The trichloromethyl group enhances electrophilicity, making it more reactive toward nucleophilic attack compared to the dimethylpyrazole group in the target compound .
  • This structural complexity may enhance bioavailability in pharmaceutical contexts .

Pyrazole-Containing Heterocycles

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine Replaces the pyrimidine core with a thiazolo[4,5-b]pyridine system.
  • Ethyl 2-Amino Derivatives (e.g., Compound 27 in ) Features a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold. The fused thiophene ring increases planarity and conjugation, which could enhance UV absorption or fluorescence properties compared to the simpler pyrimidine core .

Key Observations :

  • Pyrimidine derivatives often undergo nucleophilic aromatic substitution (e.g., chlorine replacement with amines or thiols). The presence of electron-withdrawing groups (e.g., Cl) accelerates such reactions .
  • Pyrazole moieties are typically introduced via cyclization or substitution reactions, as seen in and .

Physicochemical Properties

Property Target Compound (Predicted) 4,5-Dichloro-2-(trichloromethyl)pyrimidine 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
Molecular Weight (g/mol) ~273.1 ~265.3 ~244.3
Solubility Low in water (chlorinated) Very low (hydrophobic Cl groups) Moderate (thiazole enhances polarity)
Melting Point Not reported Likely >150°C (rigid structure) 180–185°C (reported in analogs)
Spectral Data (IR/NMR) C-Cl stretch ~750 cm⁻¹ C-Cl stretches ~700–800 cm⁻¹ Thiazole C-S stretch ~650 cm⁻¹

Notes:

  • Chlorine substituents reduce solubility in polar solvents but improve stability against oxidation .
  • Thiazole-containing analogs exhibit distinct NMR shifts due to sulfur’s deshielding effects .

Biological Activity

4,5-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyrimidine and pyrazole rings, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and applications in various fields.

The molecular formula of 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is C9H8Cl2N4C_9H_8Cl_2N_4 with a molecular weight of 243.1 g/mol. Its CAS number is 2230408-66-7. The compound is characterized by the presence of two chlorine atoms on the pyrimidine ring and a dimethyl-substituted pyrazole moiety.

PropertyValue
CAS No.2230408-66-7
Molecular FormulaC9H8Cl2N4
Molecular Weight243.1 g/mol
Purity≥95%

Synthesis

The synthesis typically involves the reaction of 4,5-dichloropyrimidine with 3,5-dimethyl-1H-pyrazole under basic conditions, often using potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures. This synthetic route is crucial for producing compounds with potential therapeutic effects.

The biological activity of 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is primarily attributed to its ability to interact with specific molecular targets in biological systems. It has been identified as an inhibitor of certain enzymes and receptors involved in various disease pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for enzymes such as COX-1 and COX-2, which play significant roles in inflammatory processes .
  • Receptor Modulation: It may modulate receptor activity, influencing signaling pathways related to pain and inflammation.

Pharmacological Applications

Research indicates that this compound exhibits promising anti-inflammatory and analgesic properties. In studies involving carrageenan-induced rat paw edema models, it demonstrated significant inhibition of edema comparable to standard anti-inflammatory drugs like diclofenac .

Case Study:
In a recent evaluation of pyrazole derivatives, compounds similar to 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine showed IC50 values ranging from 0.034μM0.034\mu M to 0.052μM0.052\mu M for COX inhibition, indicating potent anti-inflammatory activity with minimal ulcerogenic effects .

Comparison with Similar Compounds

The unique structure of 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine sets it apart from other heterocyclic compounds such as:

Compound NameKey FeaturesBiological Activity
4,5-DichloroimidazoleLacks pyrazole moietyAntifungal
2,4-DichloropyrimidineSimilar pyrimidine structureAntiviral

Research Findings

Recent studies have highlighted the potential of this compound in drug development:

  • Anticancer Activity: Research has shown that derivatives containing the pyrazolo[1,5-a]pyrimidine core exhibit selective cytotoxicity against cancer cell lines .
  • Material Science Applications: The compound is being explored for its photophysical properties in developing new materials with unique functionalities .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Refluxing in ethanol or DMF improves reaction kinetics while minimizing side products .
  • Catalysts : Use of phase-transfer catalysts (e.g., TBAB) enhances nucleophilic substitution efficiency .
  • Purification : Recrystallization from DMF/EtOH (1:1) yields high-purity products .

How can crystallographic refinement tools like SHELXL and ORTEP-3 validate the molecular structure and intermolecular interactions of this compound?

Advanced
Methodology :

  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 293 K provides unit cell parameters and intensity data .
  • Refinement : SHELXL refines positional and thermal parameters, with R-factors < 0.05 indicating high accuracy .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond distortions and intermolecular interactions (e.g., π-π stacking, H-bonding) .

Q. Key Parameters :

ParameterValue from Ideal Range
R-factor0.052< 0.06
Dihedral Angle (Pyrazole-Pyrimidine)15.04°10–20°

What strategies resolve contradictions between computational predictions and experimental data regarding electronic properties?

Advanced
Case Study : DFT calculations may overestimate electron-withdrawing effects of chloro substituents.
Resolution Steps :

Benchmarking : Compare computed vs. experimental UV-Vis spectra to calibrate functional/basis sets .

Electron Density Maps : Use SC-XRD-derived Hirshfeld surfaces to validate charge distribution .

Solvent Effects : Include implicit solvent models (e.g., COSMO) in calculations to match experimental dipole moments .

What spectroscopic techniques reliably characterize the purity and structural integrity of this compound?

Basic
Essential Methods :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole CH₃ at δ ~2.3 ppm; pyrimidine Cl at δ ~160 ppm) .
  • FTIR : Detect functional groups (C-Cl stretch ~550 cm⁻¹; pyrimidine ring vibrations ~1600 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ with < 3 ppm error) .

How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced
Steric Effects :

  • 3,5-Dimethyl groups on pyrazole hinder nucleophilic attack at the pyrimidine’s 2-position, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed couplings .
    Electronic Effects :
  • Electron-withdrawing Cl substituents activate the pyrimidine ring toward SNAr reactions but deactivate it in electrophilic substitutions.
    Mitigation : Use microwave-assisted synthesis to overcome kinetic barriers in Suzuki-Miyaura couplings .

What are the common side reactions during synthesis, and how can they be mitigated?

Basic
Side Reactions :

  • Over-chlorination : Excess POCl₃ leads to 2,4,5-trichloropyrimidine byproducts.
  • Pyrazole Ring Opening : Acidic conditions hydrolyze the pyrazole’s N-N bond.
    Mitigation :
  • Controlled Stoichiometry : Use 1.2 equivalents of PCl₅ to limit over-chlorination .
  • Neutral pH : Buffer reactions with NaHCO₃ to stabilize the pyrazole ring .

What methodologies analyze the compound’s potential as a ligand in coordination chemistry?

Advanced
Approaches :

Stoichiometric Binding Studies : Titrate with metal salts (e.g., CuCl₂) and monitor UV-Vis shifts (e.g., d-d transitions) .

Single-Crystal Analysis : Resolve metal-ligand coordination geometry via SC-XRD (e.g., N^N chelation mode) .

DFT Calculations : Predict binding energies and frontier molecular orbitals for metal complexes .

How can high-throughput crystallographic pipelines enhance structural analysis of derivatives?

Advanced
Workflow :

Automated Data Collection : Use synchrotron radiation for rapid data acquisition (<5 min per crystal) .

SHELXC/D/E Pipeline : Automate phasing and refinement for multiple derivatives simultaneously .

Validation : CheckPLATON and CIF files for consistency in bond lengths/angles .

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